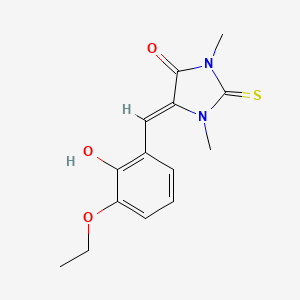
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the family of pyrimidine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is a potent carcinogen that acts by inducing DNA damage. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The mutations induced by N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide can lead to the development of tumors.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide induces the expression of various genes involved in cell proliferation, angiogenesis, and inflammation. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide also alters the levels of various hormones such as estrogen and progesterone, which can promote the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It is a potent carcinogen that can induce tumors in experimental animals, making it a useful tool for studying cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is also relatively easy to synthesize and purify. However, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its use is subject to strict regulations. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide also has a narrow therapeutic window, which can make it difficult to use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide. One area of research is the development of new anticancer drugs that can target the DNA damage induced by N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide-induced carcinogenesis. Additionally, there is a need for further research on the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide and its effects on various tissues and organs.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has been widely used in scientific research due to its ability to induce tumors in experimental animals. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is commonly used to induce mammary gland tumors in rats and has been used as a model for studying breast cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has also been used to investigate the mechanisms of carcinogenesis and to evaluate the efficacy of anticancer drugs.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-6-13(7-10(9)2)14(19)18-15-16-11(3)8-12(4)17-15/h5-8H,1-4H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKJREDHWFCDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)


![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)



![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)